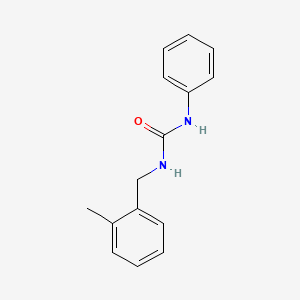

1-(2-Methylbenzyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-12-7-5-6-8-13(12)11-16-15(18)17-14-9-3-2-4-10-14/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIIDTGQCNXRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzylamine with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Methylbenzyl)-3-phenylurea may involve the use of continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the efficiency of the process. The product is then purified through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted urea derivatives with new functional groups.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 1-(2-Methylbenzyl)-3-phenylurea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below highlights structural analogs of 1-(2-Methylbenzyl)-3-phenylurea and their distinguishing features:

Physicochemical Properties

- Solubility : Substitutions like butyl or ethyl groups (e.g., 1-Butyl-3-(2-methylphenyl)urea ) improve lipid solubility, enhancing membrane permeability .

- Stability: Electron-deficient groups (e.g., cyano, trifluoromethyl) reduce susceptibility to oxidative degradation .

- Reactivity : The urea backbone participates in hydrogen bonding, while aromatic systems (e.g., furan in ) enable π-π stacking with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methylbenzyl)-3-phenylurea, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzylamines and phenyl isocyanate derivatives. For example, analogs like 1-(4-alkoxyphenyl)-3-phenylureas are synthesized by reacting alkoxy-substituted anilines with phenyl isocyanate under anhydrous conditions, monitored via TLC for reaction completion . Yield optimization involves controlling temperature (typically 0–5°C for exothermic steps), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization (e.g., using glyme) is critical .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Methylbenzyl)-3-phenylurea, and how are data interpreted?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹, N-H stretches ~3200–3400 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.5–8.0 ppm) and methyl/methylene groups (δ 1.0–3.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~150–160 ppm) and quaternary carbons in the benzyl group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₅H₁₆N₂O: 257.1284) .

Q. How can researchers evaluate the biological activity of 1-(2-Methylbenzyl)-3-phenylurea in vitro?

- Methodology : Cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7 for breast cancer) are standard. Protocols include:

Prepare compound solutions in DMSO (≤0.1% final concentration).

Incubate cells with varying concentrations (1–100 µM) for 48–72 hours.

Quantify viability via absorbance measurements. Positive controls (e.g., doxorubicin) and statistical validation (e.g., IC₅₀ calculations) are essential .

Advanced Research Questions

Q. How can researchers address low yields or impurities in the synthesis of 1-(2-Methylbenzyl)-3-phenylurea?

- Methodology :

- Low Yields : Optimize reaction time (monitored via TLC), use catalysts (e.g., DMAP for urea formation), or switch to microwave-assisted synthesis for faster kinetics.

- Impurities : Employ gradient elution in column chromatography (e.g., hexane/EtOAc) or recrystallize from solvents like ethanol/glyme mixtures .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration).

- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., Hirshfeld surface analysis for crystalline derivatives) .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) or molecular docking to confirm target engagement .

Q. How can computational modeling predict the pharmacokinetic properties of 1-(2-Methylbenzyl)-3-phenylurea?

- Methodology :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), bioavailability, and CYP450 interactions using SMILES notation (e.g., CC(C)CNC(=O)NC1=CC=CC=C1) .

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., quinazoline-binding enzymes) using GROMACS or AMBER .

Q. What structural modifications enhance the bioactivity of 1-(2-Methylbenzyl)-3-phenylurea analogs?

- Methodology :

- SAR Studies : Introduce substituents (e.g., halogens, methoxy groups) to the benzyl or phenyl rings. For example, chloro-substituted analogs show improved cytotoxicity due to increased electrophilicity .

- Hybrid Derivatives : Combine with pharmacophores like dithiocarbazates or metal complexes to exploit synergistic effects (e.g., Cu(II) complexes for redox-mediated apoptosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.